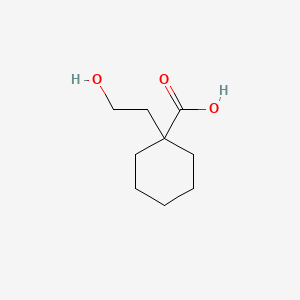

1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid

Description

1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and a 2-hydroxyethyl substituent at the same carbon (position 1). The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar or electron-withdrawing substituents. Such compounds are often intermediates in pharmaceutical synthesis or used to study conformational and reactivity trends in organic chemistry .

Properties

IUPAC Name |

1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-7-6-9(8(11)12)4-2-1-3-5-9/h10H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCVDCGQFODZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including drug development and formulation.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) include:

Table 1: Structural and functional comparison of cyclohexanecarboxylic acid derivatives.

Physicochemical Properties

- Solubility: The hydroxyethyl group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., sec-butyl in ). However, the trifluoromethyl analogue () exhibits superior solubility due to the electron-withdrawing CF₃ group.

- Acidity: Substituents like amino () or aminomethyl () increase the carboxylic acid's acidity via inductive effects, whereas hydroxyethyl may have a moderate electron-donating effect, slightly reducing acidity compared to CF₃ derivatives.

Conformational Analysis

1-Amino-2-phenylcyclohexanecarboxylic acid () adopts specific conformations due to steric and electronic effects of the phenyl group. The hydroxyethyl substituent in the target compound may induce similar conformational preferences, impacting its interactions in chiral environments or crystal packing.

Biological Activity

1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid, also known as cyclohexanecarboxylic acid with a hydroxyethyl substituent, has garnered attention for its potential biological activities. This compound is characterized by its cyclohexane ring and carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.23 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds against E. coli, the compound demonstrated effective inhibition of bacterial growth, particularly in strains expressing VIM-2, a metallo-beta-lactamase that confers resistance to many antibiotics. The compound restored the efficacy of amoxicillin in these resistant strains, suggesting a potential role as an adjuvant in antibiotic therapy .

Table 1: Antimicrobial Activity Against E. coli

| Compound | Inhibition (% Growth) | Comments |

|---|---|---|

| Amoxicillin (control) | 100 | Complete inhibition |

| This compound | 77 | Significant restoration of amoxicillin efficacy |

| Clavulanic Acid | 93 | Synergistic effect with amoxicillin |

The mechanism through which this compound exhibits its antimicrobial effects is believed to involve interactions with bacterial cell membranes and enzymatic pathways. The carboxylic acid group may facilitate binding to bacterial enzymes, disrupting normal metabolic processes . This is supported by studies demonstrating the compound's ability to chelate metal ions, which are essential for bacterial growth and enzyme function.

Case Studies

A notable case study investigated the use of this compound in combination with traditional antibiotics against resistant bacterial strains. The study found that co-administration led to a significant reduction in bacterial load compared to antibiotics alone. The therapeutic index (TI) was reported as favorable, indicating a promising safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a relatively short half-life in plasma but maintains sufficient bioavailability to exert its biological effects. Further optimization of its pharmacokinetic properties is necessary for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.